4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol
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Overview
Description
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol is a complex organic compound that features both phenolic and pyridinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-pyridylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols and pyridinyl derivatives.
Scientific Research Applications
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenol
- 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl acetate
- 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl sodium sulfate
Uniqueness
4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines .
Properties
CAS No. |
63713-72-4 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H17NO3/c1-23-18-12-14(7-10-17(18)22)19(16-4-2-3-11-20-16)13-5-8-15(21)9-6-13/h2-12,19,21-22H,1H3 |
InChI Key |
ISRBSJNIXFNNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O |
Origin of Product |
United States |
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